molecular formula C9H13NO B3039607 2-Isobutoxypyridine CAS No. 1216841-32-5

2-Isobutoxypyridine

Cat. No. B3039607
CAS RN: 1216841-32-5
M. Wt: 151.21 g/mol
InChI Key: GKQZRKIJQIXGHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Isobutoxypyridine involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of 2-Isobutoxypyridine is characterized by its molecular formula C9H14BNO3 . The average mass of the molecule is 195.023 Da .


Physical And Chemical Properties Analysis

2-Isobutoxypyridine has a molecular weight of 195.03 . The density is 1.1±0.1 g/cm3, boiling point is 347.8±52.0 °C at 760 mmHg, and vapour pressure is 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Cross-Coupling Reactions and Catalysis

Borinic acids, including 2-Isobutoxypyridine, are a subclass of organoborane compounds used in cross-coupling reactions and catalysis . They play a crucial role in constructing carbon–carbon bonds (e.g., Suzuki–Miyaura cross-coupling) and carbon–heteroatom bonds (e.g., Chan–Lam–Evans coupling). Specifically, 2-Isobutoxypyridine can serve as a ligand or catalyst in various coupling reactions, facilitating the formation of new chemical bonds.

Medicinal Chemistry

Borinic acids exhibit interesting properties and reactivities. Although less studied than their parent boronic acids, they have potential applications in medicinal chemistry . Researchers explore their use as bioactive compounds, and their propensity to coordinate alcohols, diols, and amino alcohols. For instance, 2-Isobutoxypyridine can catalyze regioselective functionalization of diols and carbohydrates, as well as epoxide ring-opening reactions.

Heterocycles and Synthetic Approaches

The synthesis of borinic acids involves various strategies. These include the addition of organometallic reagents to boranes (e.g., B(OR)~3~, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with ligands (e.g., diols, amino alcohols). 2-Isobutoxypyridine can be synthesized using halogen-metal exchange from 2-bromopyridines . Understanding these synthetic approaches is essential for designing novel borinic acid derivatives.

Other Potential Applications

While the above fields highlight key applications, borinic acids may find use in other areas. Researchers continue to explore their properties and reactivity, uncovering novel applications beyond the ones mentioned.

Safety and Hazards

2-Isobutoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

2-Isobutoxypyridine, also known as 2-(2-methylpropoxy)pyridine, is a type of pyridinylboronic acid . Pyridinylboronic acids are used as building blocks in organic synthesis . The primary targets of 2-Isobutoxypyridine are organic compounds that require boronic acids for their synthesis .

Mode of Action

The compound interacts with its targets through a process known as palladium-catalyzed cross-coupling . This process involves the reaction of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . The result of this interaction is the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic compounds .

Biochemical Pathways

The biochemical pathways affected by 2-Isobutoxypyridine involve the synthesis of pyridinylboronic acids and esters . These pathways are crucial for the production of various organic compounds. The downstream effects include the creation of new organic compounds that can be used in various applications, including pharmaceuticals and materials science .

Result of Action

The molecular and cellular effects of 2-Isobutoxypyridine’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds, contributing to the diversity and complexity of organic chemistry .

Action Environment

The action, efficacy, and stability of 2-Isobutoxypyridine can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and solvent conditions . For instance, the palladium-catalyzed cross-coupling process requires specific conditions, such as the presence of a base and a suitable temperature .

properties

IUPAC Name

2-(2-methylpropoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8(2)7-11-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQZRKIJQIXGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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